molecular formula C10H17NO4S2 B1208473 Letosteine CAS No. 53943-88-7

Letosteine

Katalognummer B1208473
CAS-Nummer: 53943-88-7
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: IKOCLISPVJZJEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The development of a novel liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method for the determination of letosteine in human plasma underscores the compound's synthesis and analysis intricacies. This method, characterized by its rapidity, sensitivity, and simplified preparation procedure, marks a significant advancement over previous methodologies, offering a safer and more efficient analytical approach for pharmacokinetic studies of letosteine. The process exhibits excellent linearity, precision, extraction recovery, and stability, facilitating a comprehensive understanding of letosteine's synthesis and its pharmacokinetic behavior (Xinxia Liu et al., 2011).

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetic Studies and Analytical Method Development Letosteine, a drug used in treating chronic bronchopneumopathies, has been the subject of research focusing on its pharmacokinetics. Liu et al. (2011) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine letosteine levels in human plasma. This method, characterized by its rapidity and sensitivity, was applied in pharmacokinetic studies involving Chinese healthy volunteers, offering a safer and more efficient alternative to previous methods (Liu et al., 2011).

  • Clinical Efficacy in Respiratory Conditions In a clinical context, letosteine has been evaluated for its effectiveness in treating respiratory conditions. Nespoli et al. (1989) conducted a double-blind controlled study comparing letosteine with a placebo in children with acute febrile bronchitis. The study found significant improvements in fever reduction and respiratory function parameters in the letosteine group, highlighting its potential therapeutic benefit (Nespoli et al., 1989).

  • Antioxidant Properties and Reactive Oxygen Species Scavenging Gressier et al. (1995) investigated the antioxidant properties of letosteine. Their in vitro study revealed that letosteine, particularly after undergoing alkaline hydrolysis, could effectively scavenge reactive oxygen species. This suggests a potential therapeutic application for letosteine in preventing oxidative tissue damage induced by respiratory bursts (Gressier et al., 1995).

  • Comparative Clinical Evaluation Blaive et al. (1978) conducted a controlled double-blind clinical trial to compare letosteine with another bronchial fluidifier, S-carboxy-methyl-cysteine, in patients with chronic obstructive lung disease. The study found no significant difference in respiratory symptoms or sputum characteristics between the two drugs, suggesting equivalent efficacy (Blaive et al., 1978).

  • Metabolism and Disposition in Animal Models Research has also been conducted on the metabolism and disposition of letosteine in animal models. Gachon et al. (1988) studied the metabolism of letosteine, labeled with either 14C or 35S, in Sprague-Dawley rats. Their findings suggest comprehensive metabolic pathways for letosteine, including cleavage of the thiazolidinyl ring and further oxidation into sulfoxide and sulfone derivatives (Gachon et al., 1988).

  • Efficacy in Sputum Thickening and Expectoration Difficulty A 2014 study by Zhou et al. compared the efficacy of letosteine and ambroxol hydrochloride in treating sputum thickening and expectoration difficulty due to respiratory diseases. The study found equivalent efficacy and safety between letosteine and ambroxol hydrochloride in treating these symptoms (Zhou et al., 2014).

  • Pharmacokinetic Parameters in Humans Further insight into letosteine's pharmacokinetics in humans was provided by Donath et al. (1991), who assessed pharmacokinetic parameters of letosteine in healthy male volunteers. They concluded that repeated doses of letosteine did not influence its absorption, distribution, metabolism, or elimination processes (Donath et al., 1991).

Safety And Hazards

A study comparing the efficacy and safety of Letosteine and ambroxol hydrochloride for the treatment of sputum thickening and expectoration difficulty due to either acute or chronic respiratory diseases found that Letosteine provided equivalent efficacy and safety .

Zukünftige Richtungen

While specific future directions for Letosteine are not mentioned in the available literature, its efficacy and safety in the treatment of sputum thickening and expectoration difficulty suggest potential for continued use and study in the treatment of respiratory diseases .

Eigenschaften

IUPAC Name

2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCLISPVJZJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866372
Record name Letosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Letosteine

CAS RN

53943-88-7
Record name Letosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53943-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Letosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053943887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Letosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Letosteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LETOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MVF9U95DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letosteine
Reactant of Route 2
Reactant of Route 2
Letosteine
Reactant of Route 3
Reactant of Route 3
Letosteine
Reactant of Route 4
Letosteine
Reactant of Route 5
Reactant of Route 5
Letosteine
Reactant of Route 6
Reactant of Route 6
Letosteine

Citations

For This Compound
187
Citations
B Gressier, N Lebegue, C Brunet, M Luyckx… - Pharmacy World and …, 1995 - Springer
… In thisin vitro study, it was demonstrated that letosteine, a mucolytic agent containing two … by letosteine concentrations of 200, 15 and 350 μol/l, respectively. The mechanism of letosteine …
Number of citations: 44 link.springer.com
F Gachon, C Nicolas, JC Maurizis, M Verny… - Drug metabolism and …, 1988 - ASPET
… 14CO2 accounted for about 7.3% (iv) and 5.1% (po) of the dose of [14C]letosteine. … of letosteine was complete. Analysis of the radioactivity content of urine showed that letosteine …
Number of citations: 17 dmd.aspetjournals.org
X Liu, H Zheng, W Tang, Z Qian, Y Zhu, J Wang… - … of Chromatography B, 2011 - Elsevier
Letosteine has been found to be effective in treating patients … validated for the analysis of letosteine in plasma samples. After … of m/z 280.1→160.0 for letosteine and m/z 248.1→121.1 for …
Number of citations: 2 www.sciencedirect.com
J Liu - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
Letosteine is an expectorant. It dissolves bronchial mucus and reduces respiratory inflammation symptoms. The rat metabolism of [ 14 C‐carbonyl]‐letosteine and [ 35 S‐thiazolidinyl]‐…
Number of citations: 0 onlinelibrary.wiley.com
Y Zhou, S Sun, H Liu, L Cui, X Chang… - Die Pharmazie-An …, 2014 - ingentaconnect.com
… efficacy and safety of letosteine and ambroxol hydrochloride … ) were randomized to receive either letosteine + placebo (50 … Letosteine and ambroxol hydrochloride provided equivalent …
Number of citations: 2 www.ingentaconnect.com
L Nespoli, V Monafo, F Bonetti, L Terracciano… - Minerva …, 1989 - europepmc.org
… to study the effect of letosteine on the symptoms and clinical … the research: 20 were treated with letosteine in a dose of 25 mg x … The results of the study show that in the letosteine treated …
Number of citations: 3 europepmc.org
JH Kim, KY Weon - Proceedings of the PSK Conference, 2002 - koreascience.kr
… Ltd have manufactured Letozol film-coated tablet with letosteine as a active … of Letosteine by HPLC. And the stability in test solution was carried out during 18hours. The Letosteine was …
Number of citations: 0 koreascience.kr
B Blaive, P Lapalus, F Lemoigne - La Semaine des Hopitaux …, 1978 - europepmc.org
A controlled double-blind clinical trial comparing a noval medicament, letosteine, to a known bronchial fluidifier, S-carboxy-methyl-cysteine, was conducted on a total of 47 hospitalized …
Number of citations: 1 europepmc.org
A Donath, JB Llull, MH Schifflers… - European Journal of …, 1991 - europepmc.org
… oral doses of unlabelled letosteine. Then, one capsule of 14C-letosteine was administered again… The results show a good absorption rate of letosteine since about 90% of the dose was …
Number of citations: 2 europepmc.org
C Nicolas, F Gachon, M Faurie - Journal of Labelled Compounds and …, 1985 - inis.iaea.org
[en] LETOSTEINE, 2-[1 (ethoxy carbonyl methylthio)-ethyl] 4-hydroxycarbonyl thiazolidine is labelled with either carbon-14 on the carboxylic carbon of the ester function by means of …
Number of citations: 2 inis.iaea.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.